molecular formula C10H7ClF3N5O B214261 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Cat. No. B214261
M. Wt: 305.64 g/mol
InChI Key: WOKXAYXGAPFENX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been found to be an effective antagonist of the μ-opioid receptor, which makes it a promising candidate for use in the treatment of opioid addiction and pain management.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide acts as an antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is responsible for the effects of opioid drugs. When opioids bind to the μ-opioid receptor, it activates a signaling pathway that leads to the release of dopamine, which is responsible for the euphoric effects of opioids. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide blocks the μ-opioid receptor, preventing opioids from binding and activating the signaling pathway.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to have several biochemical and physiological effects. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to reduce the rewarding effects of opioids, which is a key factor in addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to reduce the respiratory depression caused by opioids, which is a major cause of opioid-related deaths.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its high purity and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can be synthesized in large quantities with a purity of over 98%. This makes it an ideal candidate for use in lab experiments.
One of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its specificity for the μ-opioid receptor. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide does not bind to other opioid receptors, which limits its potential applications in pain management and addiction treatment.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide. One area of research is the development of more specific and potent antagonists of the μ-opioid receptor. Another area of research is the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in combination with other drugs for the treatment of opioid addiction and pain management. Finally, the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research.
Conclusion
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is a promising compound with potential applications in the treatment of opioid addiction and pain management. Its ease of synthesis, high purity, and specificity for the μ-opioid receptor make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in these fields and to develop more specific and potent antagonists of the μ-opioid receptor.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with 1H-tetrazole-1-acetic acid in the presence of a base. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is relatively simple and can be scaled up to produce large quantities of the compound.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is in the treatment of opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be an effective antagonist of the μ-opioid receptor, which is the primary target of opioid drugs. By blocking the μ-opioid receptor, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can prevent the effects of opioids such as euphoria, respiratory depression, and addiction.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been studied for its potential use in pain management. The μ-opioid receptor is involved in the perception of pain, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be effective in reducing pain in animal models. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to have fewer side effects than traditional opioid drugs, making it a safer alternative for pain management.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Molecular Formula

C10H7ClF3N5O

Molecular Weight

305.64 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C10H7ClF3N5O/c11-7-2-1-6(10(12,13)14)3-8(7)16-9(20)4-19-5-15-17-18-19/h1-3,5H,4H2,(H,16,20)

InChI Key

WOKXAYXGAPFENX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Origin of Product

United States

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